molecular formula C11H21NO4 B7722944 2-Tert-butylpiperidine oxalate

2-Tert-butylpiperidine oxalate

Cat. No.: B7722944
M. Wt: 231.29 g/mol
InChI Key: RGRCOTVVNONHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylpiperidine oxalate is an organic compound with the molecular formula C11H21NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and is combined with oxalic acid to form the oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylpiperidine oxalate typically involves the reaction of 2-Tert-butylpiperidine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylpiperidine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxalate salt back to the free base form.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2-Tert-butylpiperidine.

    Reduction: 2-Tert-butylpiperidine free base.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Tert-butylpiperidine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butylpiperidine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylpiperidine: The free base form of the compound.

    Piperidine: The parent compound without the tert-butyl group.

    N-Methylpiperidine: A similar compound with a methyl group instead of a tert-butyl group.

Uniqueness

2-Tert-butylpiperidine oxalate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other piperidine derivatives and useful in specific applications where such properties are desired.

Properties

IUPAC Name

2-tert-butylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRCOTVVNONHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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